molecular formula C17H15F4NO4 B11095874 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

Cat. No.: B11095874
M. Wt: 373.30 g/mol
InChI Key: YGBDJEHSQRGOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups, a tetrafluoroethoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-(1,1,2,2-tetrafluoroethoxy)aniline.

    Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 4-(1,1,2,2-tetrafluoroethoxy)aniline to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties imparted by the methoxy and tetrafluoroethoxy groups.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy groups might participate in hydrogen bonding or hydrophobic interactions, while the tetrafluoroethoxy group could influence the compound’s overall lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of methoxy and tetrafluoroethoxy groups in 3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide makes it unique. This structural arrangement can impart distinct physical, chemical, and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15F4NO4

Molecular Weight

373.30 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

InChI

InChI=1S/C17H15F4NO4/c1-24-13-8-3-10(9-14(13)25-2)15(23)22-11-4-6-12(7-5-11)26-17(20,21)16(18)19/h3-9,16H,1-2H3,(H,22,23)

InChI Key

YGBDJEHSQRGOPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.